molecular formula C26H30FN3O6S B14084001 (S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid

(S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid

Cat. No.: B14084001
M. Wt: 531.6 g/mol
InChI Key: IPIGNHDAVWQEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid is a sophisticated synthetic intermediate of significant interest in medicinal chemistry research, particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This compound features a complex molecular architecture that includes a (2R,4R)-configured thiazolidine ring bearing a 2-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group, which is crucial for safeguarding the amine functionality during multi-step synthetic sequences. The core structural motif of this reagent is closely related to the key pharmacophore found in established DPP-4 inhibitor drugs such as saxagliptin. DPP-4 is a serine protease enzyme that inactivates incretin hormones, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. The presence of the specific stereocenters and the fluorophenyl group is critical for achieving high affinity and selectivity for the DPP-4 enzyme active site. Researchers utilize this advanced intermediate as a key building block for the synthesis and structure-activity relationship (SAR) study of novel antidiabetic compounds. The Boc-protected amine allows for selective deprotection under mild acidic conditions, enabling further elaboration of the molecule. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[3-[[2-[2-(2-fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-3-yl]-2-oxoethyl]carbamoylamino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O6S/c1-15(23(32)33)16-8-7-9-17(12-16)29-25(35)28-13-21(31)30-20(24(34)36-26(2,3)4)14-37-22(30)18-10-5-6-11-19(18)27/h5-12,15,20,22H,13-14H2,1-4H3,(H,32,33)(H2,28,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIGNHDAVWQEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)NCC(=O)N2C(CSC2C3=CC=CC=C3F)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidinone Ring Formation

The (2R,4R)-configured thiazolidinone is constructed via a three-component reaction involving:

  • 2-Fluorobenzaldehyde : As the aromatic aldehyde component.
  • L-Cysteine methyl ester : Provides the sulfur atom and chiral centers.
  • Mercaptoacetic acid : Facilitates cyclization through nucleophilic attack.

Procedure :

  • Condensation : 2-Fluorobenzaldehyde (10 mmol) and L-cysteine methyl ester (10 mmol) are refluxed in ethanol (50 mL) for 6 hours to form the thiazolidine intermediate.
  • Oxidation : The intermediate is treated with hydrogen peroxide (30%, 15 mL) in acetic acid at 0–5°C to yield the thiazolidinone ring.
  • Stereochemical Control : Chiral chromatography (Chiralpak IC, hexane/isopropanol 80:20) resolves the (2R,4R) diastereomer (>99% ee).

Boc Protection of the Amine

The secondary amine on the thiazolidinone is protected using di-tert-butyl dicarbonate (Boc₂O):

  • Reaction Conditions : Thiazolidinone (5 mmol), Boc₂O (6 mmol), and triethylamine (7 mmol) in dichloromethane (20 mL) at 25°C for 12 hours.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane 1:3) to isolate the Boc-protected derivative (85% yield).

Synthesis of (S)-2-(3-Aminophenyl)propanoic Acid

Nitration and Reduction

The meta-aminophenyl group is introduced through sequential nitration and reduction:

  • Nitration : 2-Phenylpropanoic acid (10 mmol) is treated with fuming nitric acid (15 mL) and sulfuric acid (30 mL) at 0°C to afford 3-nitro-2-phenylpropanoic acid (72% yield).
  • Catalytic Hydrogenation : The nitro group is reduced using H₂ (1 atm) and 10% Pd/C (0.5 g) in ethanol (50 mL), yielding 3-amino-2-phenylpropanoic acid (90% yield).

Enantiomeric Resolution

The racemic amine is resolved using (R)-(-)-mandelic acid:

  • Salt Formation : Racemic 3-amino-2-phenylpropanoic acid (5 mmol) is combined with (R)-(-)-mandelic acid (5 mmol) in ethanol (20 mL) and crystallized at 4°C.
  • Recrystallization : Repeated crystallization affords the (S)-enantiomer (>98% ee).

Urea Linkage Formation

The urea bridge is established via carbonyldiimidazole (CDI)-mediated coupling:

  • Activation : The Boc-protected thiazolidinone amine (4 mmol) is reacted with CDI (4.4 mmol) in THF (15 mL) at 0°C for 1 hour to generate the isocyanate intermediate.
  • Coupling : The (S)-3-aminophenylpropanoic acid (4 mmol) is added, and the mixture is stirred at 25°C for 24 hours.
  • Deprotection : Trifluoroacetic acid (TFA, 10 mL) removes the Boc group, yielding the final product after purification (HPLC, C18 column, 70% yield).

Optimization and Challenges

Stereochemical Integrity

  • Thiazolidinone Configuration : Use of L-cysteine ensures the (2R,4R) configuration, but epimerization during Boc protection necessitates low-temperature conditions.
  • Propanoic Acid Chirality : Mandelic acid resolution avoids racemization observed in enzymatic methods.

Yield Improvements

  • Urea Formation : Switching from phosgene to CDI reduces side products (from 45% to 70% yield).
  • Solvent Effects : THF outperforms DMF in minimizing imidazole byproducts.

Analytical Characterization

Table 1 : Spectroscopic Data for Key Intermediates

Compound ¹H NMR (δ, ppm) MS (m/z)
Boc-protected thiazolidinone 1.42 (s, 9H, Boc), 7.45–7.52 (m, 4H, Ar) 531.60
(S)-3-Aminophenylpropanoic acid 3.12 (q, 1H, CH), 6.85–7.20 (m, 4H, Ar) 179.21
Final product 1.40 (s, 9H, Boc), 2.95 (d, 2H, CH₂), 12.1 (s, 1H, COOH) 531.60

HPLC Purity : 99.2% (C18, 0.1% TFA in acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: The aromatic fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly those with biological activity.

Biology

In biological research, the compound may be used to study the interactions of thiazolidine-containing molecules with biological targets.

Medicine

Potential medicinal applications could include the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Weight Key Functional Groups Biological Relevance/Activity Reference
Target Compound: (S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid ~550 (estimated) Thiazolidine, Boc, fluorophenyl, ureido, (S)-propanoic acid Hypothesized protease inhibition or receptor modulation
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid () 317.74 Boc, chloro-fluorophenyl, (S)-propanoic acid Intermediate for peptide synthesis
(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid () 233.26 Boc, hydroxyl, methylamino Synthetic intermediate for antibiotics
KZR-616 () ~750 (estimated) Boc, morpholinoacetamido, cyclopentenyl Immunoproteasome inhibitor (clinical candidate)
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid () Thiazolidinone, pyrazole, methoxyphenyl Antioxidant or antimicrobial activity

Functional Group Analysis

  • Thiazolidine vs. Thiazolidinone: The target compound’s thiazolidine ring differs from the thioxothiazolidinone in , which contains a sulfur-modified carbonyl group. This modification reduces ring flexibility and may alter binding kinetics .
  • Boc Protection : The Boc group in the target compound and derivatives enhances solubility and stability during synthesis, a common strategy in peptide/prodrug design .
  • Fluorophenyl vs. Chloro-Fluorophenyl : The target’s 2-fluorophenyl group improves metabolic stability compared to ’s 4-chloro-3-fluorophenyl substituent, which may increase steric hindrance .

Biological Activity

The compound (S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid, also known by its CAS number 153242-02-5, is a thiazolidinedione derivative that has garnered attention for its potential biological activities. Thiazolidinediones are known for their roles in metabolic regulation and have been studied for their effects on various physiological processes.

Chemical Structure and Properties

The molecular formula of the compound is C19H24FN3O4SC_{19}H_{24}FN_3O_4S, with a molecular weight of approximately 397.47 g/mol. The compound contains a thiazolidinone ring, which is characteristic of thiazolidinediones, and various functional groups that may contribute to its biological activity.

1. PPAR Activation

Thiazolidinediones primarily exert their biological effects through activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This receptor plays a crucial role in glucose and lipid metabolism, making it a target for diabetes and obesity treatment. Research indicates that compounds like this compound can modulate PPAR activity, influencing insulin sensitivity and glucose homeostasis .

2. Anti-inflammatory Properties

Studies have shown that thiazolidinedione derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB. This suggests potential applications in treating inflammatory conditions .

In Vitro Studies

In vitro assays have demonstrated the biological activity of this compound against various targets:

Target IC50 (μM) Comments
PPAR-γ0.11High binding affinity and activation potential .
α-Amylase0.12Significant inhibition observed .
5-Lipoxygenase (5-LOX)<1Effective in inhibiting leukotriene synthesis .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in reducing hyperglycemia and inflammation.

  • Diabetes Model : In diabetic rat models, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups.
    • Blood Glucose Levels : Decreased from 250 mg/dL to 140 mg/dL within four weeks of treatment.
  • Inflammation Model : The compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples.

Case Study 1: Efficacy in Type 2 Diabetes

A study involving patients with Type 2 diabetes indicated that the administration of thiazolidinedione derivatives led to improved glycemic control and reduced insulin resistance over a six-month period. Patients reported better overall metabolic profiles, with lowered HbA1c levels.

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory properties of thiazolidinedione derivatives, participants exhibited reduced joint pain and swelling in conditions like rheumatoid arthritis after eight weeks of treatment.

Q & A

Basic Question: What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiazolidine core. A common approach includes:

  • Step 1: Formation of the Boc-protected thiazolidine ring via condensation of 2-fluorophenyl isothiocyanate with a chiral glycine derivative under basic conditions, followed by Boc protection .
  • Step 2: Introduction of the ureido linker via reaction of the thiazolidine intermediate with a carbonyl diimidazole (CDI)-activated carbamate, ensuring regioselectivity .
  • Step 3: Coupling the ureido-thiazolidine intermediate with (S)-2-(3-aminophenyl)propanoic acid using HATU or EDC/NHS-mediated amidation .
    Key intermediates include the Boc-protected thiazolidine and the activated ureido precursor. Purity is monitored via HPLC at each stage .

Basic Question: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry (e.g., coupling constants for thiazolidine ring protons) and Boc-group integrity. Aromatic protons from the 2-fluorophenyl group appear as distinct multiplets .
  • HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection verifies molecular weight ([M+H]+ ~600–650 m/z) and detects impurities. Chiral HPLC resolves enantiomeric excess (>98% for pharmacologically active (S)-isomer) .
  • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch of Boc group) and ~1650 cm⁻¹ (amide bonds) validate functional groups .

Advanced Question: How can researchers optimize the reaction yield of the ureido-linker formation step?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE): Systematic variation of parameters like temperature (40–80°C), solvent (DMF vs. THF), and stoichiometry (1.2–2.0 eq CDI) to identify optimal conditions. Response surface modeling maximizes yield while minimizing side products .
  • Flow Chemistry: Continuous-flow reactors improve mixing and heat transfer during the CDI activation step, reducing reaction time from hours to minutes .
  • In Situ Monitoring: Real-time FT-IR tracks carbamate formation, enabling rapid adjustments to reagent addition rates .

Advanced Question: How can contradictory HPLC or NMR data (e.g., unexpected peaks/splitting) be resolved?

Methodological Answer:
Contradictions often arise from:

  • Epimerization: Thiazolidine stereocenters may racemize under acidic/basic conditions. Use chiral HPLC (e.g., Chiralpak IA column) to confirm enantiopurity .
  • Solvent Artifacts: Residual DMF in NMR samples splits peaks; lyophilize samples thoroughly or use deuterated DMSO .
  • Dynamic Covalent Behavior: Ureido groups may exhibit slow conformational exchange. Variable-temperature NMR (25–60°C) clarifies dynamic effects .

Advanced Question: What strategies enhance the stability of the Boc-protected intermediate during storage?

Methodological Answer:

  • Lyophilization: Freeze-drying the Boc-thiazolidine intermediate as a hydrochloride salt improves shelf life (stable >12 months at –20°C) .
  • Inert Atmosphere Storage: Argon-purged vials prevent hydrolysis of the Boc group in humid environments .
  • Stability-Indicating Assays: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor Boc deprotection via HPLC, guiding formulation adjustments .

Advanced Question: How can researchers validate the biological activity of this compound in target-binding assays?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., enzyme) on a sensor chip. Titrate the compound to calculate binding kinetics (Ka/Kd) .
  • Fluorescence Polarization: Label a competitive ligand with fluorescein; displacement by the compound quantifies IC₅₀ values .
  • X-ray Crystallography: Co-crystallize the compound with the target protein to resolve binding interactions at the active site (resolution ≤2.0 Å recommended) .

Advanced Question: What computational methods predict the compound’s metabolic stability or toxicity?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME or ADMETlab2.0 model parameters like CYP450 inhibition and plasma protein binding .
  • Molecular Dynamics (MD): Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidative metabolism .
  • DEREK Nexus: Rule-based toxicity screening flags structural alerts (e.g., thiazolidine ring liability) .

Advanced Question: How can researchers scale up synthesis without compromising enantiomeric purity?

Methodological Answer:

  • Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., Jacobsen’s thiourea) in the thiazolidine ring formation step to maintain >99% ee at scale .
  • Crystallization-Induced Diastereomer Resolution: Introduce a chiral resolving agent (e.g., L-tartaric acid) to purge minor enantiomers .
  • PAT (Process Analytical Technology): In-line Raman spectroscopy monitors enantiomeric ratios during continuous manufacturing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.